Methyl 4-amino-3-ethoxybenzoate hydrochloride

Catalog No.
S3024615
CAS No.
2095410-58-3
M.F
C10H14ClNO3
M. Wt
231.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-ethoxybenzoate hydrochloride

CAS Number

2095410-58-3

Product Name

Methyl 4-amino-3-ethoxybenzoate hydrochloride

IUPAC Name

methyl 4-amino-3-ethoxybenzoate;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.68

InChI

InChI=1S/C10H13NO3.ClH/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11;/h4-6H,3,11H2,1-2H3;1H

InChI Key

DRCIOHKUCIIIOW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)N.Cl

Solubility

not available

Methyl 4-amino-3-ethoxybenzoate hydrochloride is an organic compound characterized by the molecular formula C10H14ClNO3C_{10}H_{14}ClNO_3. It exists as a hydrochloride salt of methyl 4-amino-3-ethoxybenzoate, which is derived from benzoic acid. This compound is notable for its diverse applications across chemistry, biology, and medicinal fields. Its structure includes an ethoxy group and an amino group, contributing to its reactivity and biological interactions.

  • Oxidation: The amino group can be oxidized, leading to the formation of nitro derivatives.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The ethoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Nucleophiles for Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

  • From Oxidation: Nitro derivatives.
  • From Reduction: Alcohol derivatives.
  • From Substitution: Various substituted benzoates depending on the nucleophile used.

Methyl 4-amino-3-ethoxybenzoate hydrochloride has been studied for its potential biological effects. Its mechanism of action involves interactions with specific molecular targets, where the amino group can form hydrogen bonds with biological molecules. The ester moiety may hydrolyze to release active benzoic acid derivatives, influencing various biochemical pathways and cellular processes. This compound is being investigated for its therapeutic potential, particularly in medicinal chemistry .

The synthesis of methyl 4-amino-3-ethoxybenzoate hydrochloride typically involves the following steps:

  • Esterification: 4-amino-3-ethoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
  • Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to yield the hydrochloride salt.

In industrial applications, this process is scaled up using industrial-grade reagents and controlled reaction conditions to maximize yield and purity .

Methyl 4-amino-3-ethoxybenzoate hydrochloride finds utility in several domains:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its interactions with biomolecules and potential biological effects.
  • Medicine: Explored for therapeutic properties and as a precursor in pharmaceutical synthesis.
  • Industry: Used in the production of dyes, pigments, and other chemicals.

Research into the interactions of methyl 4-amino-3-ethoxybenzoate hydrochloride with various biomolecules is ongoing. These studies focus on understanding how the compound affects enzyme activity, receptor binding, and cellular signaling pathways. Such interactions could elucidate its potential therapeutic roles or toxicity profiles in biological systems.

Several compounds share structural similarities with methyl 4-amino-3-ethoxybenzoate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 4-amino-3-methoxybenzoateC10H13NO3C_{10}H_{13}NO_3Contains a methoxy instead of an ethoxy group
Ethyl 3-amino-4-methylbenzoateC10H13NO2C_{10}H_{13}NO_2Features an ethyl group and a methyl substitution
Methyl 3-amino-4-methylbenzoateC9H11NO2C_{9}H_{11}NO_2Lacks the ethoxy group entirely

Uniqueness

Methyl 4-amino-3-ethoxybenzoate hydrochloride is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino and ethoxy group allows for versatile synthetic applications and potential interactions within biological systems that may not be present in similar compounds .

Dates

Modify: 2023-07-24

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